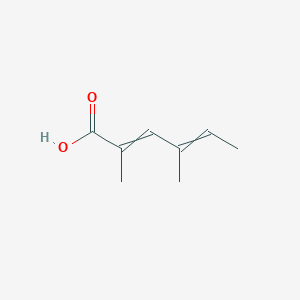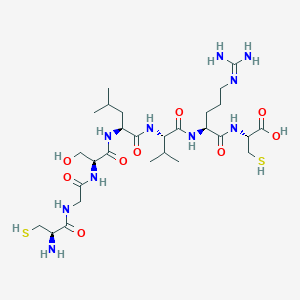![molecular formula C16H32N4O4 B14247427 2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide] CAS No. 391197-78-7](/img/structure/B14247427.png)
2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide] is a complex organic compound characterized by its diazenediyl linkage and hydroxybutan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide] typically involves the reaction of appropriate amides with diazenediyl compounds under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the diazenediyl linkage or other functional groups within the molecule.
Substitution: The hydroxybutan-2-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2,2’-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide] has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide] involves its interaction with specific molecular targets and pathways. The diazenediyl linkage and hydroxybutan-2-yl groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(E)-Diazenediyl]bis[N-butyl-2-methylpropanamide]
- 2,2’-[(E)-1,2-Diazenediyl]bis[N-(2-hydroxyethyl)-2-methylpropanamide]
- Dinitroso Ethambutol
Uniqueness
2,2’-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide] is unique due to its specific structural features, including the diazenediyl linkage and hydroxybutan-2-yl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
391197-78-7 |
|---|---|
Molecular Formula |
C16H32N4O4 |
Molecular Weight |
344.45 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-[[1-(1-hydroxybutan-2-ylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C16H32N4O4/c1-7-11(9-21)17-13(23)15(3,4)19-20-16(5,6)14(24)18-12(8-2)10-22/h11-12,21-22H,7-10H2,1-6H3,(H,17,23)(H,18,24) |
InChI Key |
HEUHSTQOCMDTMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C(C)(C)N=NC(C)(C)C(=O)NC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


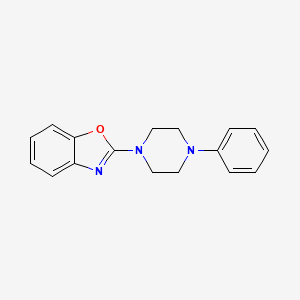
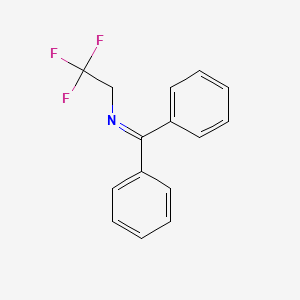
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
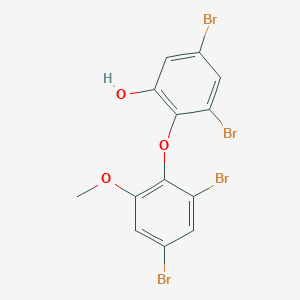
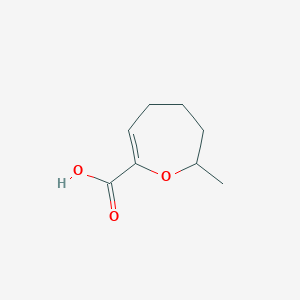
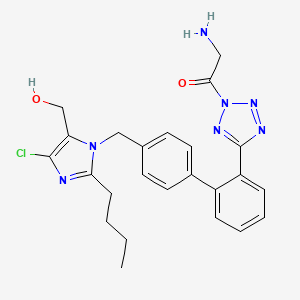


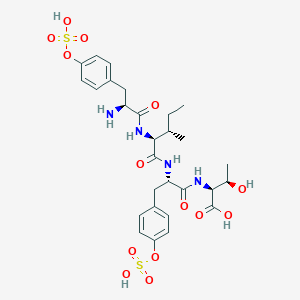
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
